molecular formula C20H23N7O7-2 B14885665 2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate

2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate

Cat. No.: B14885665
M. Wt: 473.4 g/mol
InChI Key: BAGAZEJCJKQNAA-UHFFFAOYSA-L
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Description

Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) is a complex organic compound with significant biological and chemical importance. It is a derivative of folic acid and is commonly known as calcium folinate. This compound is widely used in medical and biochemical applications due to its role in cellular metabolism and DNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) involves several steps:

    Formation of the pteridine ring: The pteridine ring is synthesized through a series of condensation reactions involving guanidine and various aldehydes.

    Attachment of the benzoyl group: The benzoyl group is introduced through a nucleophilic substitution reaction.

    Coupling with glutamic acid: The final step involves coupling the pteridine-benzoyl intermediate with glutamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group.

    Reduction: Reduction reactions can occur at the pteridine ring, converting it to dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can modify the benzoyl group or the pteridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Oxidation products: Oxidized derivatives of the pteridine ring.

    Reduction products: Dihydro or tetrahydro derivatives of the pteridine ring.

    Substitution products: Modified benzoyl or pteridine derivatives.

Scientific Research Applications

Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a crucial role in cellular metabolism and DNA synthesis.

    Medicine: Used as a therapeutic agent in the treatment of certain types of anemia and as an adjuvant in cancer therapy.

    Industry: Employed in the production of pharmaceuticals and as a nutritional supplement.

Mechanism of Action

The compound exerts its effects by acting as a cofactor in various enzymatic reactions. It is involved in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The molecular targets include enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    Folic acid: The parent compound from which calcium folinate is derived.

    Methotrexate: A folic acid antagonist used in cancer therapy.

    Leucovorin: Another form of folinic acid used to enhance the efficacy of chemotherapy.

Uniqueness

Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) is unique due to its specific structure, which allows it to act as a more effective cofactor in enzymatic reactions compared to its analogs. Its calcium salt form enhances its stability and bioavailability, making it a preferred choice in therapeutic applications.

Properties

Molecular Formula

C20H23N7O7-2

Molecular Weight

473.4 g/mol

IUPAC Name

2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7,8,8a-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H25N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,15-16,22-23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,25,26,32)/p-2

InChI Key

BAGAZEJCJKQNAA-UHFFFAOYSA-L

Canonical SMILES

C1C(N(C2C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-]

Origin of Product

United States

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